Forasartan

Descripción general

Descripción

Forasartan, también conocido como SC-52458, es un antagonista del receptor de angiotensina II no peptídico. Se utiliza principalmente para el tratamiento de la hipertensión. Al bloquear el receptor de angiotensina II, tipo 1, this compound ayuda a relajar el músculo liso vascular, lo que reduce la presión arterial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Forasartan se sintetiza mediante un proceso de varios pasos que implica la formación de intermediarios clave. La síntesis comienza con la preparación de 2-(2H-tetrazol-5-il)fenilpiridina, que luego se acopla con 3,5-dibutil-1H-1,2,4-triazol. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones de acoplamiento .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos. El producto final se formula en formas de dosificación oral para uso clínico .

Análisis De Reacciones Químicas

Tipos de reacciones: Forasartan experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Forasartan is primarily indicated for the treatment of hypertension. By blocking the effects of angiotensin II, it reduces systemic vascular resistance and lowers blood pressure. The pharmacological profile of this compound includes:

- Mechanism of Action : this compound competes with angiotensin II for binding at the AT1 receptor, which leads to relaxation of vascular smooth muscle and decreased sodium reabsorption .

- Pharmacokinetics : It is rapidly absorbed in the gastrointestinal tract, achieving peak plasma concentrations within one hour, and has a relatively long half-life that allows for once-daily dosing .

Hypertension Management

This compound has been extensively studied for its efficacy in lowering blood pressure in hypertensive patients. Clinical trials have demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo groups .

Cardiovascular Protection

Research indicates that this compound may provide protective effects against cardiovascular damage associated with hypertension. It has been shown to improve endothelial function and reduce left ventricular hypertrophy in animal models .

Diabetic Nephropathy

Emerging studies suggest that this compound may slow the progression of kidney disease in diabetic patients by mitigating damage to renal blood vessels caused by high blood pressure .

Mechanistic Studies

This compound's role as a model compound extends to various mechanistic studies involving angiotensin II receptor antagonists. These studies often focus on:

- Cellular Signaling Pathways : Investigations into how this compound influences cellular signaling related to cardiovascular health and disease.

- Receptor Interactions : Studies examining its binding affinity and selectivity for the AT1 receptor compared to other angiotensin receptor blockers (ARBs) .

Comparative Analysis with Other ARBs

To better understand this compound's unique properties, it is useful to compare it with other ARBs:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Losartan | C22H23ClN6O | First ARB developed; protective renal effects |

| Valsartan | C24H29N5O3 | Efficacy in heart failure management |

| Irbesartan | C25H28N2O5S | Effective in diabetic nephropathy treatment |

| Olmesartan | C20H18N4O6 | Notable for its long duration of action |

| Telmisartan | C33H30N4O5 | Dual action on AT1 receptor and PPAR-gamma |

This compound is noted for its high affinity for the AT1 receptor (IC50 = 2.9 ± 0.1 nM) but is less commonly used than other ARBs due to its shorter duration of action compared to agents like losartan .

Adverse Effects and Contraindications

Similar to other ARBs, this compound may cause side effects such as hypotension and hyperkalemia. It is essential to monitor patients for these adverse effects, especially when combined with other antihypertensive therapies .

Mecanismo De Acción

Forasartan ejerce sus efectos uniéndose competitivamente al receptor de angiotensina II, tipo 1. Esto evita que la angiotensina II se una al receptor, inhibiendo así sus efectos vasoconstrictores y secretores de aldosterona. El resultado es una disminución de la resistencia vascular sistémica y la presión arterial. Los objetivos moleculares incluyen el receptor de angiotensina II, tipo 1, y las vías de señalización asociadas .

Compuestos similares:

Losartan: Otro antagonista del receptor de angiotensina II con una duración de acción más prolongada en comparación con this compound.

Valsartan: Conocido por su alta afinidad por el receptor de angiotensina II, tipo 1.

Irbesartan: Exhibe una fuerte afinidad de unión y se utiliza para tratar la hipertensión y la nefropatía diabética

Unicidad de this compound: this compound es único debido a sus propiedades de unión específicas y la inhibición competitiva del receptor de angiotensina II, tipo 1. Tiene una alta afinidad por el receptor y reduce eficazmente la presión arterial al relajar el músculo liso vascular .

Comparación Con Compuestos Similares

Losartan: Another angiotensin II receptor antagonist with a longer duration of action compared to Forasartan.

Valsartan: Known for its high affinity for the angiotensin II receptor, type 1.

Irbesartan: Exhibits a strong binding affinity and is used for treating hypertension and diabetic nephropathy

Uniqueness of this compound: this compound is unique due to its specific binding properties and competitive inhibition of the angiotensin II receptor, type 1. It has a high affinity for the receptor and effectively reduces blood pressure by relaxing vascular smooth muscle .

Actividad Biológica

Forasartan is an angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension. Its mechanism of action involves the inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure. This article explores the biological activity of this compound, including its pharmacological properties, interactions with various receptors, and relevant clinical studies.

This compound functions by selectively antagonizing the angiotensin II type 1 receptor (AT1), which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, this compound reduces sodium reabsorption in the kidneys and promotes vasodilation, ultimately lowering blood pressure .

Key Mechanisms:

- Inhibition of AT1 Receptor: Prevents vasoconstriction and sodium retention.

- Reduction in Blood Pressure: Achieved through decreased vascular resistance and improved renal function.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its efficacy in managing hypertension:

| Property | Description |

|---|---|

| Chemical Class | Angiotensin II receptor antagonist |

| Indications | Primarily used for hypertension |

| Pharmacodynamics | Lowers blood pressure by inhibiting angiotensin II receptors |

| Bioavailability | Approximately 40% following oral administration |

| Half-Life | 5 to 9 hours |

Biological Activity and Receptor Interaction

Recent studies have indicated that this compound also acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARδ . This dual activity may provide additional therapeutic benefits beyond blood pressure reduction, particularly in metabolic disorders.

PPAR Agonism

This compound has been identified as:

- Full Agonist for PPARα

- Partial Agonist for PPARγ

- Full Agonist for PPARδ

This interaction suggests potential applications in treating conditions like Non-Alcoholic Steatohepatitis (NASH), where PPAR activation plays a crucial role in lipid metabolism and inflammation .

Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure compared to other ARBs. A network meta-analysis comparing various ARBs indicated that this compound effectively lowers systolic blood pressure, with a favorable safety profile .

Case Study Insights

-

Trial Overview: A phase 2 clinical trial focused on patients with essential hypertension.

- Population: 200 patients aged 40-65.

- Results: Significant reduction in systolic blood pressure after 12 weeks of treatment.

- Adverse Events: Minimal, comparable to placebo.

- Efficacy Comparison: In a comparative study with Olmesartan and Fimasartan:

Propiedades

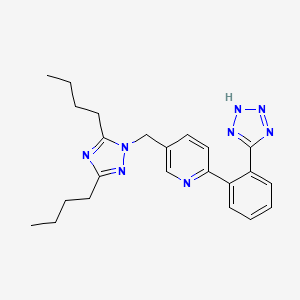

IUPAC Name |

5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONOBYIBNBCDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162942 | |

| Record name | Forasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.67e-03 g/L | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace. | |

| Record name | Forasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145216-43-9 | |

| Record name | Forasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145216-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forasartan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Forasartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.